molecular formula C10H11NO2S B1660066 1-Methylsulfanyl-4-(2-nitro-propenyl)-benzene CAS No. 713-78-0

1-Methylsulfanyl-4-(2-nitro-propenyl)-benzene

Cat. No. B1660066
CAS RN: 713-78-0
M. Wt: 209.27 g/mol
InChI Key: MQKAYCNNJFDVDE-UHFFFAOYSA-N
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Description

1-Methylsulfanyl-4-(2-nitro-propenyl)-benzene is a useful research compound. Its molecular formula is C10H11NO2S and its molecular weight is 209.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Methylsulfanyl-4-(2-nitro-propenyl)-benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methylsulfanyl-4-(2-nitro-propenyl)-benzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

713-78-0

Product Name

1-Methylsulfanyl-4-(2-nitro-propenyl)-benzene

Molecular Formula

C10H11NO2S

Molecular Weight

209.27 g/mol

IUPAC Name

1-methylsulfanyl-4-(2-nitroprop-1-enyl)benzene

InChI

InChI=1S/C10H11NO2S/c1-8(11(12)13)7-9-3-5-10(14-2)6-4-9/h3-7H,1-2H3

InChI Key

MQKAYCNNJFDVDE-UHFFFAOYSA-N

SMILES

CC(=CC1=CC=C(C=C1)SC)[N+](=O)[O-]

Canonical SMILES

CC(=CC1=CC=C(C=C1)SC)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The intermediate 1-[4-(methylthio)phenyl]-2-nitro-1-propene was prepared as follows: [U.S. Pat. No. 3,117,160, Example V]; a mixture containing 15.2 g of 4-(methylthio)benzaldehyde, 7.5 g of nitroethane, 0.73 g of n-butylamine and 40 ml of absolute ethanol was refluxed with stirring for 21 hours and the solvent then removed by distilling in vacuo. The residue was recrystallized from absolute ethanol (total volume of 60 ml) washed with a small quantity of cold ethanol and dried in vacuo at room temperature to produce 9.3 g of 1-[4-(methylthio)phenyl]-2-nitro-1-propene, m.p. 74°-76° C.
Quantity
15.2 g
Type
reactant
Reaction Step One
Name
nitroethane
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
0.73 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A stirred solution of 4-methylsulfanyl-benzaldehyde (5.0 g, 28.8 mmol) and ammonium acetate (0.666 g, 8.6 mmol) in nitroethane (17 ml, 236 mmol) is heated at reflux for 5 hours. The solvent is removed and the residue is dissolved in CHCl3 (100 ml) and washed with water (100 ml) followed by brine (100 ml). After drying (MgSO4) the solvent is removed to give the title compound as a yellow solid which is used crude in the next step.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.666 g
Type
reactant
Reaction Step One
Name
nitroethane
Quantity
17 mL
Type
reactant
Reaction Step One

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